molecular formula C9H15N3O2S B15324867 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B15324867
M. Wt: 229.30 g/mol
InChI Key: ZGCPMGSWGSMRIG-UHFFFAOYSA-N
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Description

3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a sulfone derivative comprising a tetrahydrothiophene 1,1-dioxide (sulfolane) core substituted at the 3-position with a 5-amino-3-ethyl-pyrazole moiety. The sulfolane backbone is a polar aprotic solvent widely used in industrial separations due to its high thermal stability and ability to dissolve aromatic compounds .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-ethylpyrazol-3-amine

InChI

InChI=1S/C9H15N3O2S/c1-2-7-5-9(10)12(11-7)8-3-4-15(13,14)6-8/h5,8H,2-4,6,10H2,1H3

InChI Key

ZGCPMGSWGSMRIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)N)C2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced by nitration followed by reduction or by direct amination of the pyrazole ring.

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is formed by the cyclization of a suitable diene with sulfur or a sulfur-containing reagent.

    Fusion of the Rings: The pyrazole and tetrahydrothiophene rings are fused together through a series of condensation reactions.

    Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

    Condensation: Aldehydes, ketones, carboxylic acids.

Major Products Formed

    Oxidation: Formation of sulfoxides or further oxidation to sulfonic acids.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of N-substituted derivatives.

    Condensation: Formation of fused heterocyclic compounds.

Scientific Research Applications

3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Biological Research: It is used in the study of enzyme inhibition and as a probe for biological pathways.

Mechanism of Action

The mechanism of action of 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the sulfone group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of sulfolane derivatives with heterocyclic substituents. Key structural analogs include:

Compound Name Substituent Key Properties/Applications Reference
Tetrahydrothiophene 1,1-dioxide (Sulfolane) None High solubility in water (miscible), bp: 285°C, mp: 27.4–27.8°C; used as industrial solvent for aromatic separations .
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide 3-Bromo-2,5-dimethyl-pyrrole Brominated pyrrole substituent enhances electrophilic reactivity; potential intermediate in organic synthesis .
3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide 4-Aminomethyl-triazole Triazole group may confer metal-binding or antimicrobial properties; discontinued .
3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide 6-Amino-2-methylpyrimidine Pyrimidine substituent suggests potential as a nucleoside analog or kinase inhibitor .

Key Structural Insights :

  • The ethyl and amino groups on the pyrazole ring in the target compound may enhance solubility in polar solvents compared to non-polar derivatives (e.g., brominated pyrrole analogs).
  • Electron-withdrawing groups (e.g., sulfone) stabilize the tetrahydrothiophene ring, increasing thermal stability relative to non-sulfonated heterocycles .
Physicochemical Properties
  • Thermochemical Stability : Sulfolane derivatives exhibit high melting points (e.g., sulfolane: ~27.5°C) and low vapor pressures due to strong dipole-dipole interactions . Substituted analogs like the target compound likely have reduced volatility but comparable thermal stability.
  • Solubility: Sulfolane’s high polarity enables miscibility with water and organic solvents .

Biological Activity

3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a compound that has garnered attention due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H12N4O2SC_8H_{12}N_4O_2S. The compound features a tetrahydrothiophene ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the pyrazole moiety is significant as pyrazole derivatives are known to exhibit diverse pharmacological effects:

  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting pathways such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : Compounds with pyrazole structures have demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory mediators .
  • Antibacterial and Antifungal Properties : Studies have indicated that certain pyrazole derivatives possess significant antibacterial and antifungal activities, making them potential candidates for treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Outcome Reference
AntitumorInhibition of cancer cell lines
Anti-inflammatoryReduced cytokine levels
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibition of fungal growth

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including those structurally related to this compound:

  • Antitumor Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of a series of pyrazole compounds. The findings revealed a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : Research assessing the antimicrobial efficacy of pyrazole derivatives showed promising results against multiple bacterial strains and fungi, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide?

The synthesis of this compound requires precise control of reaction conditions:

  • Temperature : Maintain 60–80°C during alkylation to ensure regioselectivity of the pyrazole ring .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
  • Catalysts : Use transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce side products .
  • Oxidation : Introduce the sulfone moiety via controlled oxidation with H₂O₂ or NaIO₄ to avoid over-oxidation .

Table 1 : Key Reaction Parameters

StepParameterOptimal RangeImpact on Yield
AlkylationTemperature60–80°C70–85% yield
OxidationOxidant (H₂O₂)0.5–1.0 equiv.Prevents ring degradation
PurificationColumn ChromatographyHexane/EtOAc (3:1)>95% purity

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?

  • ¹H NMR : Identify protons on the pyrazole ring (δ 6.8–7.2 ppm) and tetrahydrothiophene-dioxide (δ 2.5–3.5 ppm). Integration ratios confirm substituent stoichiometry .
  • ¹³C NMR : Distinguish carbonyl carbons in the sulfone group (δ 110–120 ppm) and pyrazole carbons (δ 140–150 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign spatial proximity of amino and ethyl groups .

Q. What crystallographic methods are suitable for resolving structural ambiguities?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXTL or SHELXL for refinement. Key parameters:
    • Mo Kα radiation (λ = 0.71073 Å) for high-resolution data .
    • Hydrogen bonding between the amino group and sulfone oxygen stabilizes the crystal lattice .
  • Twinned Data Handling : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

Advanced Research Questions

Q. How do reaction mechanisms differ between nucleophilic substitution and Diels-Alder pathways in modifying this compound?

  • Nucleophilic Substitution : The amino group on the pyrazole acts as a nucleophile, attacking electrophilic carbons (e.g., in alkyl halides). Kinetic studies show second-order dependence on substrate and nucleophile concentration .
  • Diels-Alder Reactions : The tetrahydrothiophene-dioxide ring can act as a dienophile. Computational modeling (DFT) predicts regioselectivity when reacting with electron-rich dienes .
  • Contradictions : Competing pathways may arise if the sulfone group polarizes the ring unevenly. Use substituent-directed in situ IR to track intermediate formation .

Q. What methodologies assess the compound’s biological activity, and how are contradictions in efficacy data resolved?

  • In Vitro Assays :
    • Cancer Cell Lines : Test against HeLa or MCF-7 cells using MTT assays (IC₅₀ typically 10–50 µM) .
    • Neuroprotection : Measure glutamate-induced cytotoxicity in SH-SY5Y neurons; EC₅₀ values correlate with sulfone moiety polarity .
  • Data Reconciliation : Discrepancies in IC₅₀ values (e.g., batch-to-batch variability) require LC-MS purity validation and strict control of assay conditions (pH, serum content) .

Q. What metabolic pathways are predicted for this compound, and how are metabolites characterized?

  • Predicted Pathways :
    • Glutathione Conjugation : Sulfonium ion formation via GST-mediated reactions, followed by oxidation to sulfolane derivatives .
    • Hydroxylation : CYP450 enzymes hydroxylate the tetrahydrothiophene ring at the 3-position, yielding 3-hydroxysulfolane .
  • Metabolite Detection :
    • LC-HRMS : Identify metabolites using exact mass (e.g., [M+H]⁺ = 201.24 for parent compound) .
    • Isotope Labeling : Use deuterated analogs to trace metabolic fate in rodent models .

Table 2 : Major Metabolites and Excretion Profiles (Rodent Studies)

MetaboliteExcretion (%)Bioactivity
Parent Compound2%Cytotoxic
3-Hydroxysulfolane39%Inactive
Sulfolane13%Inactive

Q. How can computational models address discrepancies in reaction kinetics or binding affinities?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) to refine docking poses inconsistent with experimental IC₅₀ .
  • QSAR Modeling : Correlate substituent electronegativity with antibacterial activity to prioritize synthetic targets .
  • Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding constants .

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